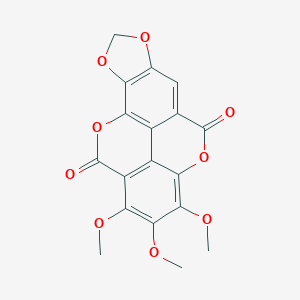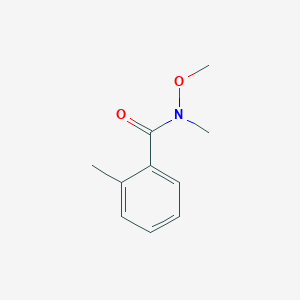![molecular formula C17H17N3O5 B158520 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide CAS No. 131308-84-4](/img/structure/B158520.png)
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets and activates various signaling pathways. Inhibition of BTK with 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide blocks these signaling pathways, leading to decreased proliferation and survival of cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer effects, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to have other biochemical and physiological effects. For example, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to inhibit the production of inflammatory cytokines in response to Toll-like receptor activation. 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has also been shown to inhibit the activation of platelets, which may have implications for the treatment of thrombotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide is its potency and selectivity for BTK. This makes it an attractive tool for studying B-cell receptor signaling and its role in cancer. However, one limitation of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide is its relatively short half-life, which may limit its effectiveness in vivo. Another limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the development of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide and related compounds. One area of interest is the combination of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide with other anti-cancer agents, such as immune checkpoint inhibitors or chimeric antigen receptor T-cell therapy. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles. Finally, there is interest in the development of BTK inhibitors for the treatment of autoimmune and inflammatory disorders, such as rheumatoid arthritis and lupus.
Méthodes De Synthèse
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-(5-bromopyridin-2-yl)phenol, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to give 2-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to give the corresponding hydrazide. The final step involves the reaction of the hydrazide with 5-(dimethylamino)-2-hydroxybenzoyl chloride to give 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In these studies, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and lenalidomide.
Propriétés
Numéro CAS |
131308-84-4 |
|---|---|
Nom du produit |
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide |
Formule moléculaire |
C17H17N3O5 |
Poids moléculaire |
343.33 g/mol |
Nom IUPAC |
N'-[5-(dimethylamino)-2-hydroxybenzoyl]-1,3-benzodioxole-5-carbohydrazide |
InChI |
InChI=1S/C17H17N3O5/c1-20(2)11-4-5-13(21)12(8-11)17(23)19-18-16(22)10-3-6-14-15(7-10)25-9-24-14/h3-8,21H,9H2,1-2H3,(H,18,22)(H,19,23) |
Clé InChI |
KGFAWYRAOSFGEO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)O)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3 |
Synonymes |
1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 2-[5-(DIMETHYLAMINO)-2-HYDROXYBENZOYL]HYDRAZIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



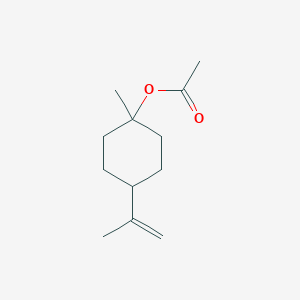
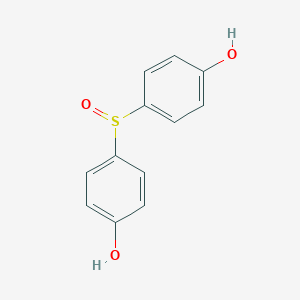
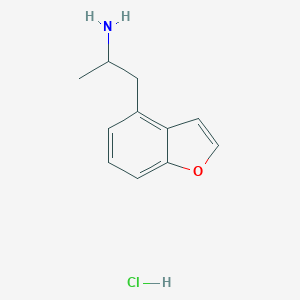
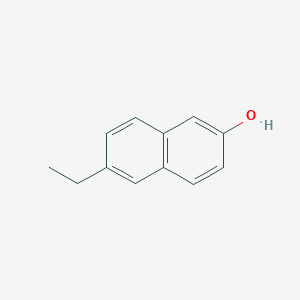
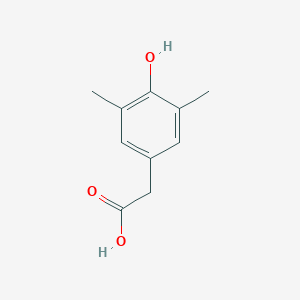

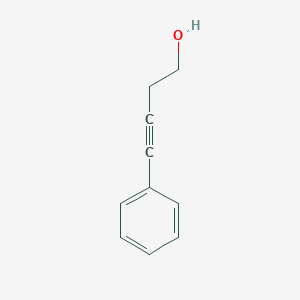
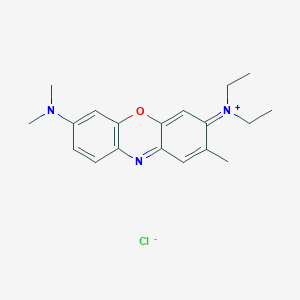
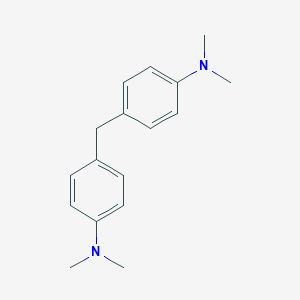
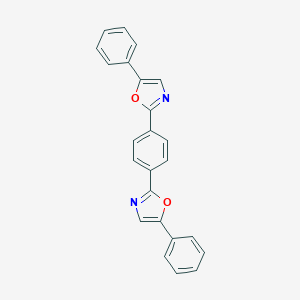
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
